molecular formula C18H16N2O2S2 B2981554 Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate CAS No. 864918-30-9

Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate

Cat. No. B2981554
CAS RN: 864918-30-9
M. Wt: 356.46
InChI Key: MAVXNILRBQWCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The tolyl group has the general formula CH3C6H4−R, and the change of the relative position of the methyl and the R substituent on the aromatic ring can generate three possible structural isomers .


Molecular Structure Analysis

The molecular structure of “Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate” is complex and includes several functional groups. The tolyl group is a key component of the molecule . The compound m-Tolyl Acetate, which may share some structural similarities, has a molecular formula of CHO, an average mass of 150.174 Da, and a monoisotopic mass of 150.068085 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate” are not available, tolyl groups are known to be involved in various chemical reactions. For example, tolyl sulfonates are excellent leaving groups in nucleophilic substitutions .

Scientific Research Applications

Antimicrobial Activities

Thiadiazoles have been synthesized and evaluated for their antimicrobial properties. For instance, benzylidene hydrazino-5-arylamino-1,3,4-thiadiazoles demonstrated antimicrobial activity against both gram-positive and gram-negative microorganisms (Burghate et al., 2007). Similarly, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives were synthesized and showed very good antibacterial and antifungal activity (Lamani et al., 2009).

Molecular Organization in Lipid Bilayers

Research on the molecular organization of dipalmitoylphosphatidylcholine bilayers containing 1,3,4-thiadiazole compounds revealed insights into their interaction with lipid molecules, demonstrating the potential for these compounds in studying cellular processes and drug delivery systems (Kluczyk et al., 2016).

Synthetic Methodologies for Related Compounds

Various synthetic methodologies have been developed for thiadiazole derivatives, highlighting their significance in medicinal chemistry and materials science. For instance, the synthesis of benzothiazole acylhydrazones was explored for their anticancer properties, showcasing the versatility of thiadiazole derivatives in drug design (Osmaniye et al., 2018).

Future Directions

The future directions for research on “Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate” and similar compounds could involve further exploration of their potential therapeutic uses. For instance, there is ongoing research into the synthesis of antidepressant molecules via metal-catalyzed reactions .

properties

IUPAC Name

benzyl 2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S2/c1-13-6-5-9-15(10-13)17-19-18(24-20-17)23-12-16(21)22-11-14-7-3-2-4-8-14/h2-10H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVXNILRBQWCQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetate

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